

Application Notes and Protocols for Clinical Trial Design: GSK1521498

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Compound of Interest

Compound Name: GSK1521498 free base
(hydrochloride)

Cat. No.: B3026538

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Introduction

GSK1521498 is a novel, selective μ -opioid receptor antagonist, with some evidence suggesting it may also act as a partial inverse agonist[1][2][3]. It has shown potential in preclinical models for treating disorders related to compulsive reward-driven behaviors, such as alcohol dependence and binge eating[1][2][4][5]. Early clinical data in obese individuals with binge-eating disorder indicated that while GSK1521498 did not significantly impact body weight or binge-eating frequency at the doses tested, it did reduce the hedonic response to palatable foods and overall caloric intake, particularly of high-fat foods, at a 5 mg daily dose[6][7]. These findings suggest a potential role for GSK1521498 in the management of obesity and related eating disorders.

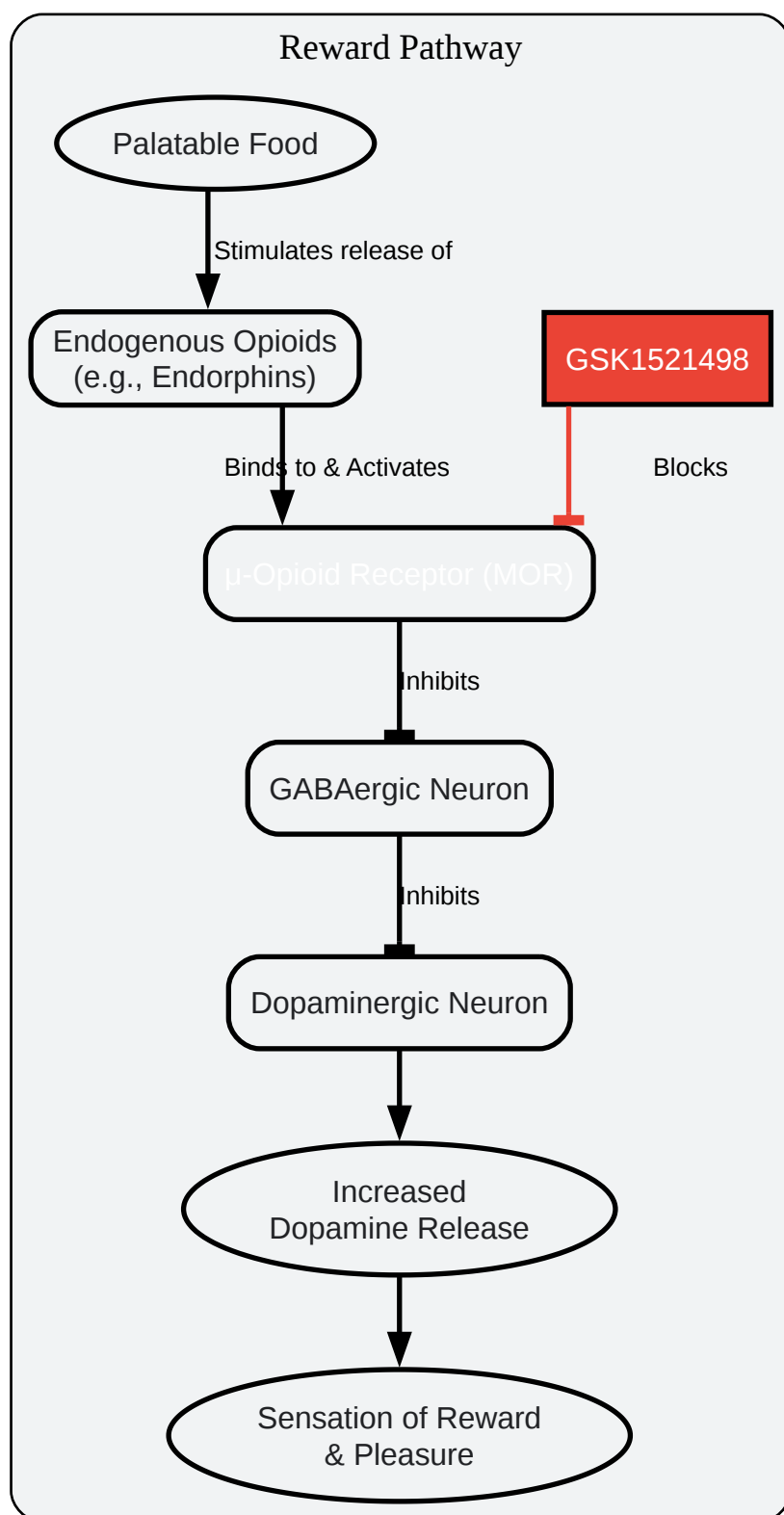
These application notes provide a framework for a Phase IIb clinical trial to further evaluate the efficacy and safety of GSK1521498 for weight management in an obese population.

Signaling Pathway of the Mu-Opioid Receptor in Reward and Feeding Behavior

The μ -opioid receptor (MOR) is a key component of the endogenous opioid system, which plays a significant role in modulating pain, reward, and affective states. In the context of feeding behavior, the activation of MORs in brain regions associated with reward, such as the mesolimbic dopamine system, is thought to enhance the hedonic or "liking" aspects of

palatable food consumption. Endogenous opioids, like endorphins, or exogenous opioids bind to MORs, leading to the inhibition of GABAergic neurons. This disinhibition results in increased dopamine release in the nucleus accumbens, a critical node in the reward pathway, thereby promoting the consumption of rewarding stimuli, including highly palatable foods.

GSK1521498, as a MOR antagonist, is hypothesized to block these effects, thereby reducing the rewarding value of palatable food and leading to a decrease in food intake.



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Caption: Proposed mechanism of action of GSK1521498 in the reward pathway.

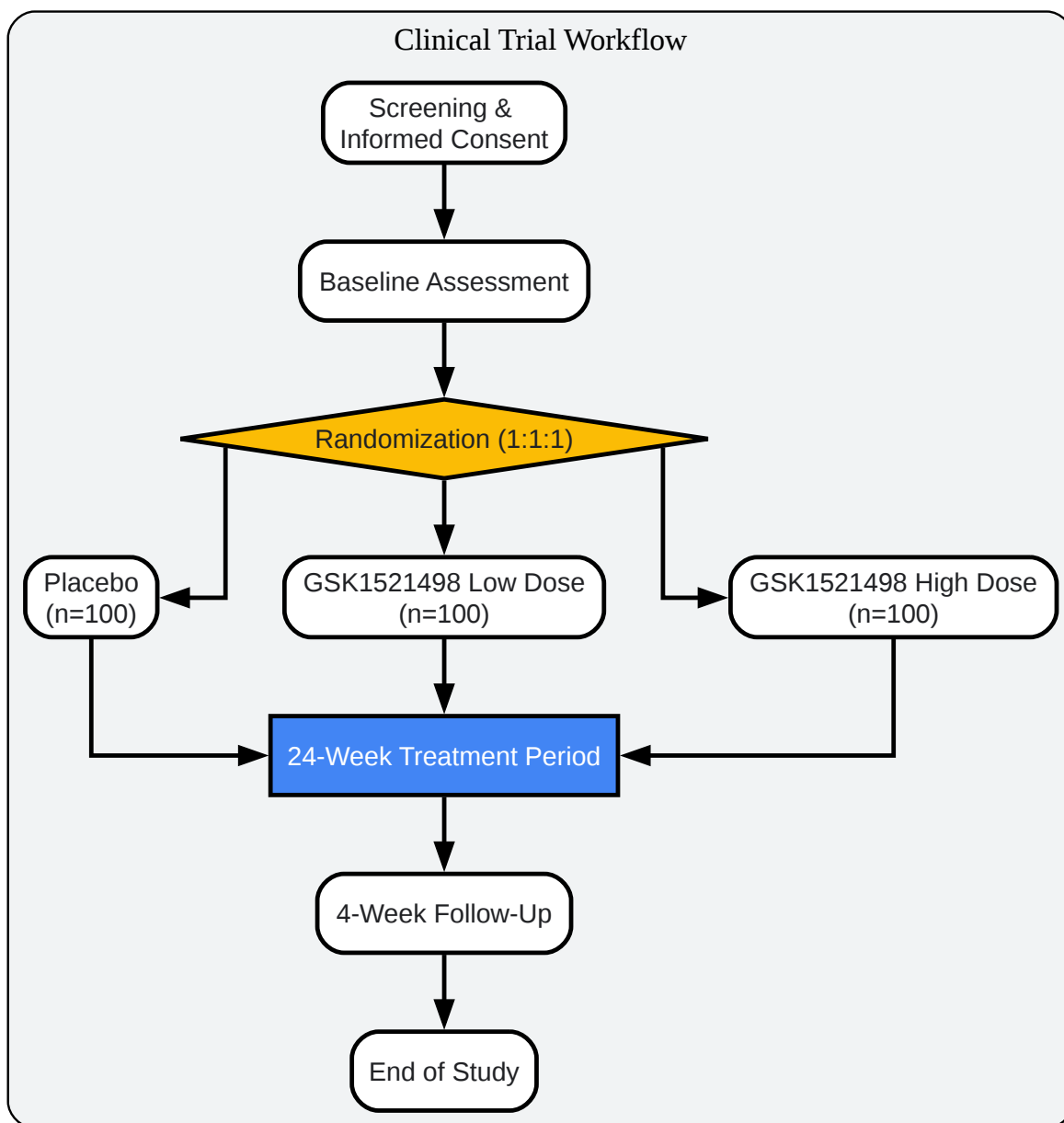
Clinical Trial Protocol: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of GSK1521498 for Weight Management in Obese Adults

1. Study Objectives

- Primary Objective: To evaluate the efficacy of GSK1521498 in promoting weight loss in obese adults compared to placebo.
- Secondary Objectives:
 - To assess the effect of GSK1521498 on various anthropometric measures and body composition.
 - To evaluate the impact of GSK1521498 on eating behaviors, including caloric intake, food preferences, and appetite.
 - To assess the safety and tolerability of GSK1521498.
 - To explore the pharmacokinetic profile of GSK1521498 in the target population.

2. Study Design

This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1:1 ratio to receive one of two dose levels of GSK1521498 or a matching placebo for 24 weeks.



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Caption: High-level overview of the clinical trial workflow.

3. Participant Population

- Inclusion Criteria:

- Age 18-65 years.
- Body Mass Index (BMI) $\geq 30 \text{ kg/m}^2$ or $\geq 27 \text{ kg/m}^2$ with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
- Stable body weight ($\pm 5\%$) for at least 3 months prior to screening.
- Willingness to follow a mild hypocaloric diet and engage in physical activity as recommended.
- Exclusion Criteria:
 - Type 1 or 2 diabetes.
 - Use of any weight-loss medication within 3 months of screening.
 - History of bariatric surgery.
 - Current use of opioid analgesics or history of opioid use disorder.
 - Clinically significant cardiovascular, renal, or hepatic disease.
 - Pregnancy or lactation.

4. Investigational Product and Dosing

- Investigational Product: GSK1521498 tablets.
- Dose Levels:
 - Low Dose: 5 mg once daily.
 - High Dose: 10 mg once daily.
- Control: Matching placebo tablets.

5. Study Procedures and Assessments

Assessment	Screening	Baseline	Week 4	Week 12	Week 24 (End of Treatment)	Week 28 (Follow-up)
Informed Consent	X					
Medical History & Physical Exam	X	X	X			
Vital Signs	X	X	X	X	X	X
Body Weight & BMI	X	X	X	X	X	X
Waist Circumference	X	X	X			
Body Composition (DXA)	X	X				
Eating Behavior Questionnaires	X	X	X			
Ad Libitum Meal Test	X	X				
Safety Labs (Hematology, Chemistry)	X	X	X	X	X	X

Electrocardiogram (ECG)	X	X	X	X	
Adverse Event Monitoring	X	X	X	X	X
Pharmacokinetic Sampling	X	X	X	X	

6. Experimental Protocols

6.1. Ad Libitum Meal Test

- Objective: To assess the effect of GSK1521498 on spontaneous caloric intake and macronutrient selection.
- Procedure:
 - Participants will fast overnight for at least 10 hours.
 - A standardized breakfast will be provided.
 - Four hours after breakfast, participants will be presented with a buffet-style meal with a variety of pre-weighed food items of known caloric and macronutrient content.
 - Participants will be instructed to eat until they feel comfortably full.
 - The amount of each food item consumed will be measured by weighing the remaining portions.
 - Total caloric intake and the intake of carbohydrates, fats, and proteins will be calculated.

6.2. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition

- Objective: To measure changes in fat mass, lean mass, and bone mineral density.

- Procedure:
 - Participants will lie supine on the DXA scanner table.
 - A low-dose X-ray scanner will pass over the entire body.
 - The scanner will differentiate between bone, fat, and lean tissue based on the differential attenuation of the X-rays.
 - Specialized software will be used to quantify total and regional body composition.

7. Statistical Analysis

- Primary Endpoint Analysis: The primary efficacy endpoint will be the percent change in body weight from baseline to week 24. An analysis of covariance (ANCOVA) will be used to compare the mean percent change in body weight between each GSK1521498 dose group and the placebo group, with baseline body weight as a covariate.
- Secondary Endpoint Analysis: Continuous secondary endpoints will be analyzed using similar ANCOVA models. Categorical endpoints will be analyzed using logistic regression or Chi-squared tests as appropriate.
- Safety Analysis: Safety data will be summarized descriptively. The incidence of adverse events will be compared between treatment groups.

8. Data Presentation

All quantitative data will be summarized in tables, presenting descriptive statistics (n, mean, standard deviation) for continuous variables and frequencies and percentages for categorical variables, stratified by treatment group.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Placebo (n=100)	GSK1521498 5 mg (n=100)	GSK1521498 10 mg (n=100)	Total (n=300)
Age (years), mean (SD)				
Sex, n (%)				
Male				
Female				
Race, n (%)				
White				
Black or African American				
Asian				
Other				
Weight (kg), mean (SD)				
BMI (kg/m ²), mean (SD)				
Waist Circumference (cm), mean (SD)				

Table 2: Efficacy Endpoints at Week 24

Endpoint	Placebo (n=100)	GSK1521498 5 mg (n=100)	GSK1521498 10 mg (n=100)
Primary Endpoint			
Percent Change in Body Weight, mean (SD)			
Secondary Endpoints			
Absolute Change in Body Weight (kg), mean (SD)			
Proportion of Patients with $\geq 5\%$ Weight Loss, n (%)			
Proportion of Patients with $\geq 10\%$ Weight Loss, n (%)			
Change in Waist Circumference (cm), mean (SD)			
Change in Fat Mass (kg), mean (SD)			
Change in Caloric Intake (kcal), mean (SD)			

Table 3: Summary of Treatment-Emergent Adverse Events

Adverse Event	Placebo (n=100)	GSK1521498 5 mg (n=100)	GSK1521498 10 mg (n=100)
Any Adverse Event, n (%)			
Nausea, n (%)			
Headache, n (%)			
Dizziness, n (%)			
Constipation, n (%)			
Serious Adverse Events, n (%)			

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